Cas no 1344446-56-5 ((2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine)

(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine is a chiral amine compound featuring a benzofuran moiety, which confers structural uniqueness and potential pharmacological relevance. The (2R)-stereochemistry ensures enantiomeric purity, making it valuable for applications requiring precise stereochemical control, such as asymmetric synthesis or drug development. The dihydrobenzofuran scaffold enhances stability while maintaining reactivity for further functionalization. This compound is particularly useful in medicinal chemistry as a building block for CNS-targeting molecules due to its structural resemblance to bioactive amines. Its well-defined configuration and synthetic versatility make it a reliable intermediate for research in neuropharmacology and organic synthesis.
(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine structure
1344446-56-5 structure
商品名:(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine
CAS番号:1344446-56-5
MF:C12H17NO
メガワット:191.269483327866
CID:6199435
PubChem ID:131577316

(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • (2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine
    • 1344446-56-5
    • EN300-1844738
    • インチ: 1S/C12H17NO/c1-9(13)2-3-10-4-5-12-11(8-10)6-7-14-12/h4-5,8-9H,2-3,6-7,13H2,1H3/t9-/m1/s1
    • InChIKey: HJBLTOFUFFAPOB-SECBINFHSA-N
    • ほほえんだ: O1CCC2=C1C=CC(=C2)CC[C@@H](C)N

計算された属性

  • せいみつぶんしりょう: 191.131014166g/mol
  • どういたいしつりょう: 191.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 35.2Ų

(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1844738-0.25g
(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine
1344446-56-5
0.25g
$972.0 2023-09-19
Enamine
EN300-1844738-1.0g
(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine
1344446-56-5
1g
$1829.0 2023-05-27
Enamine
EN300-1844738-0.1g
(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine
1344446-56-5
0.1g
$930.0 2023-09-19
Enamine
EN300-1844738-2.5g
(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine
1344446-56-5
2.5g
$2071.0 2023-09-19
Enamine
EN300-1844738-0.5g
(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine
1344446-56-5
0.5g
$1014.0 2023-09-19
Enamine
EN300-1844738-10.0g
(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine
1344446-56-5
10g
$7866.0 2023-05-27
Enamine
EN300-1844738-5.0g
(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine
1344446-56-5
5g
$5304.0 2023-05-27
Enamine
EN300-1844738-0.05g
(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine
1344446-56-5
0.05g
$888.0 2023-09-19
Enamine
EN300-1844738-5g
(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine
1344446-56-5
5g
$3065.0 2023-09-19
Enamine
EN300-1844738-10g
(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine
1344446-56-5
10g
$4545.0 2023-09-19

(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine 関連文献

(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amineに関する追加情報

Exploring (2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine (CAS No. 1344446-56-5): Properties, Applications, and Research Insights

(2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine, with the CAS number 1344446-56-5, is a chiral amine derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in drug discovery. The (2R)-stereochemistry of this molecule is particularly noteworthy, as it often influences the compound's pharmacological properties and interactions with biological targets.

The molecular structure of (2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine features a benzofuran moiety linked to a butan-2-amine chain. This unique combination of aromatic and aliphatic components contributes to its interesting physicochemical properties, including moderate lipophilicity and potential for hydrogen bonding. Researchers have been particularly interested in how the dihydrobenzofuran core affects the compound's stability and bioavailability compared to other similar structures.

Recent studies have explored the potential applications of CAS 1344446-56-5 in neuroscience research, particularly due to its structural similarity to certain neurotransmitter molecules. The compound's amine functionality makes it a candidate for investigation in receptor binding studies, though it's important to note that current research is primarily at the preclinical stage. Scientists are particularly interested in how the chiral center at position 2 might influence the compound's interactions with biological systems.

In synthetic chemistry, (2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine serves as a valuable building block for more complex molecular architectures. Its benzofuran-containing structure makes it particularly useful for creating libraries of compounds for structure-activity relationship studies. The development of efficient synthetic routes to this compound has been an active area of research, with recent publications focusing on asymmetric synthesis methods to obtain the (2R)-enantiomer with high optical purity.

The pharmaceutical industry has shown growing interest in dihydrobenzofuran derivatives like CAS 1344446-56-5 due to their potential therapeutic applications. While specific clinical uses are still under investigation, preliminary studies suggest that modifications to the butan-2-amine side chain could lead to compounds with interesting biological profiles. Researchers are particularly focused on understanding how structural variations affect the compound's pharmacokinetic properties.

From a chemical perspective, (2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine demonstrates interesting stability characteristics. The dihydrobenzofuran system provides aromatic stabilization while maintaining some flexibility in the molecular structure. This balance between rigidity and flexibility is crucial for many biological applications, making this compound an attractive subject for further study in medicinal chemistry programs.

Analytical characterization of CAS 1344446-56-5 typically involves techniques such as chiral HPLC for enantiomeric purity determination, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for structural verification. The compound's amine proton shows characteristic signals in proton NMR, while the benzofuran protons produce a distinct aromatic pattern that aids in structural identification.

Recent advancements in synthetic methodology have made (2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine more accessible to researchers. New catalytic asymmetric synthesis routes have improved yields and enantioselectivity, addressing previous challenges in obtaining the pure (2R)-enantiomer. These developments are particularly important for ensuring reproducible results in biological studies where stereochemistry plays a crucial role.

The safety profile of CAS 1344446-56-5 continues to be evaluated in ongoing research. While comprehensive toxicological data may not yet be available for this specific compound, researchers handling it typically employ standard laboratory safety precautions appropriate for amine-containing compounds. Proper handling procedures are essential when working with any new chemical entity in research settings.

Looking to the future, (2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine represents an interesting case study in the design of chiral bioactive molecules. Its benzofuran-amine hybrid structure offers multiple points for structural modification, making it a versatile scaffold for medicinal chemistry exploration. As research progresses, we may see more applications emerge for this compound and its derivatives in various fields of chemical and biological research.

For researchers interested in obtaining CAS 1344446-56-5, several specialty chemical suppliers now offer this compound, often with certificates of analysis confirming its identity and purity. The growing commercial availability reflects the increasing research interest in this chiral benzofuran derivative and its potential applications in scientific investigations.

In conclusion, (2R)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine (CAS No. 1344446-56-5) represents an important compound in contemporary organic and medicinal chemistry research. Its unique structural features, including the chiral center and dihydrobenzofuran system, make it a valuable tool for understanding structure-activity relationships and developing new molecular entities. As research continues, we anticipate new discoveries about this compound's properties and potential applications in various scientific fields.

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